NiCur

Epigenetics CBP/p300 HAT inhibition Chemical probe development

NiCur (CAS: 63476-70-0) is a small-molecule nickel(II)-curcumin complex and a selective CBP histone acetyltransferase (HAT) inhibitor. It downregulates p53 activation, reduces p53 recruitment to the CDKN1A promoter, and increases H3K27 trimethylation—a mechanism unattainable with unmodified curcumin or other metal-curcumin complexes. Choose NiCur for reproducible studies in p53-mediated apoptosis, DNA damage response, and endometriosis research.

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
Cat. No. B537185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiCur
SynonymsNiCur
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1
InChIInChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+
InChIKeyLENALXRGKSPEKI-ZIOPAAQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NiCur: Potent and Selective CBP Histone Acetyltransferase (HAT) Inhibitor for Epigenetic Research Procurement


NiCur (CAS 63476-70-0; C₂₂H₁₆N₂O; MW 324.38) is a small-molecule inhibitor derived from acy-C5-curcumin, rationally designed to selectively target the histone acetyltransferase (HAT) domain of CREB-binding protein (CBP) [1]. Unlike the natural product curcumin, NiCur is not a general antioxidant or NF-κB modulator but functions as a precise chemical probe for dissecting CBP-specific epigenetic mechanisms [2]. It is classified as an epigenetic tool compound and is supplied as a research-grade reagent with validated purity (≥98% HPLC) for in vitro and ex vivo mechanistic studies . NiCur's primary value proposition lies in its well-characterized, on-target effect: the reprogramming of the chromatin landscape at H3K27 from acetylation (H3K27ac) to trimethylation (H3K27me3), which in turn modulates p53-dependent transcriptional programs without affecting total target protein expression [3].

Why Curcumin Analogs and Generic CBP/p300 Inhibitors Cannot Substitute for NiCur in Mechanism-Driven Epigenetic Studies


The term 'CBP/p300 inhibitor' encompasses a heterogeneous class of compounds with vastly divergent potency, selectivity profiles, and downstream biological consequences, making generic substitution scientifically invalid. For instance, the parent natural product curcumin is a promiscuous compound with an IC₅₀ of 37,000 nM against CBP HAT, while the classic tool C646 (Ki 400 nM) inhibits both CBP and p300, often leading to confounding phenotypes [1][2]. Ultra-potent inhibitors like A-485 (IC₅₀ = 2.6 nM) induce a strong global suppression of H3K27ac, which can trigger apoptotic or anti-proliferative responses that obscure the specific mechanistic question being asked [3]. NiCur occupies a distinct functional niche: it provides moderate CBP-selective inhibition (IC₅₀ = 350 nM) that is sufficient to redirect the H3K27 epigenetic switch without ablating HAT activity or globally suppressing transcription, thereby enabling cleaner dissection of CBP-specific functions in p53-mediated stress responses and chromatin dynamics [4]. Substituting NiCur with another in-class compound would therefore alter both the quantitative inhibition profile and the qualitative biological outcome, compromising the reproducibility and interpretability of mechanistic studies.

NiCur Product-Specific Quantitative Evidence Guide for Scientific Selection


NiCur Exhibits 100-Fold Superior Potency for CBP HAT Inhibition Compared to Natural Curcumin

In direct enzyme inhibition assays, NiCur inhibits the histone acetyltransferase (HAT) activity of CBP with an IC₅₀ value of 0.35 μM (350 nM) [1]. In contrast, the natural product curcumin, from which NiCur's acy-C5-curcumin scaffold is derived, displays an IC₅₀ of 37 μM (37,000 nM) against the same CBP HAT enzymatic activity [2]. This represents a >100-fold improvement in potency, confirming that the structural modifications conferring the nitrile-substituted cyclohexanone core in NiCur are critical for high-affinity engagement of the CBP HAT active site.

Epigenetics CBP/p300 HAT inhibition Chemical probe development

NiCur Demonstrates Functional CBP Selectivity and a Distinct Chromatin Remodeling Signature Unattainable with Pan-CBP/p300 Inhibitors

While high-affinity CBP/p300 inhibitors such as A-485 (CBP HAT IC₅₀ = 2.6 nM) and C646 (CBP Ki = 400 nM) potently suppress global H3K27 acetylation (H3K27ac), NiCur's moderate potency (IC₅₀ = 350 nM) and structural selectivity for CBP over p300 yields a qualitatively different epigenetic outcome [1][2]. In U2OS cells treated with Doxorubicin (Dox) to induce genotoxic stress, NiCur (1.5 μM) does not globally ablate H3K27ac but instead specifically reprograms the chromatin landscape at target promoters [3]. ChIP-qPCR assays on the CDKN1A/p21 promoter show that Dox treatment induces a ~2-fold increase in H3K27ac occupancy, which is completely reversed by NiCur, while simultaneously driving a ~2-fold increase in the repressive mark H3K27me3 and a switch in promoter occupancy from the co-activator CBP to the polycomb repressive complex 2 (PRC2) component EZH2 [3]. This precise 'epigenetic switch' is not observed with pan-inhibitors that broadly suppress acetylation, confirming that NiCur enables targeted modulation of specific gene loci rather than global transcriptional repression.

Chromatin biology H3K27 acetylation/methylation switch Selectivity profiling

NiCur Attenuates p53-Mediated Apoptosis in Normal Cells While Sparing Proliferation Machinery

In both U2OS cancer cells and normal rat gastrointestinal epithelial cells, treatment with the genotoxic agent Doxorubicin (Dox) induces robust p53-dependent apoptosis, as measured by a >2-fold increase in cleaved Caspase-3 activity and Poly (ADP-ribose) polymerase (PARP) cleavage [1]. Co-treatment with NiCur (1.5 μM) significantly attenuates this apoptotic response: it reduces Dox-induced PARP cleavage by approximately 60-70% (based on densitometric quantification) in normal gastrointestinal epithelial cells, while simultaneously restoring Dox-suppressed Cyclin B1 expression to near-baseline levels [1][2]. Critically, NiCur achieves this protection without affecting the protein levels of Cyclins A2 and E2 or the DNA damage marker H2A.X Ser139 phosphorylation, indicating that the compound does not interfere with DNA damage sensing or global cell cycle machinery [1]. In contrast, pan-CBP/p300 inhibitors like A-485 induce robust anti-proliferative and cytotoxic effects in both normal and cancer cells due to their potent suppression of global H3K27 acetylation, a confounding variable absent with NiCur treatment [3].

p53 signaling Genotoxic stress response Apoptosis attenuation

NiCur Validated for Use as a Mechanistic Probe Without Altering Target Protein Expression Levels

A critical requirement for a high-quality chemical probe is that its cellular effects must derive from direct inhibition of the target's enzymatic activity, not from compound-induced changes in target protein abundance. Western blot analyses demonstrate that treatment of U2OS cells with NiCur (1.5 μM) for up to 24 hours does not alter the total protein expression levels of CBP, p300, or p53 [1]. This contrasts with several other epigenetic inhibitors (e.g., certain HDAC or bromodomain inhibitors) that can induce feedback upregulation or degradation of their targets, complicating mechanistic interpretation. Furthermore, NiCur does not affect the levels of the DNA damage marker H2A.X Ser139 phosphorylation or the cell cycle regulators Cyclins A2 and E2, confirming that the observed attenuation of p53-mediated apoptosis is due to specific modulation of CBP HAT catalytic activity and downstream chromatin remodeling, rather than off-target cytotoxicity or global transcriptional suppression [1]. Computational docking studies further validate that NiCur directly occupies the acetyl-CoA substrate-binding pocket of the CBP HAT domain, providing a structural rationale for its on-target mechanism [2].

Chemical probe validation Target engagement Mechanism of action studies

NiCur Exhibits Defined Solubility Profile Enabling Reliable In Vitro Assay Preparation

Reproducibility in cell-based assays critically depends on the solubility and stability of the test compound in the vehicle. NiCur's physicochemical properties have been rigorously characterized: it is soluble in DMSO at 8 mg/mL (24.66 mM) at room temperature, but insoluble in water and ethanol . This necessitates preparation of concentrated DMSO stock solutions followed by dilution into aqueous assay buffers, with the final DMSO concentration typically kept ≤0.1% to avoid solvent cytotoxicity. For in vivo applications, NiCur can be formulated as a homogeneous suspension in 0.5% CMC-Na (carboxymethylcellulose sodium) at ≥5 mg/mL, providing a defined, non-toxic vehicle for oral gavage or intraperitoneal administration in rodent models . This solubility profile contrasts with curcumin, which is practically insoluble in water and most organic solvents (requiring complex nanoformulations), and with some newer CBP/p300 inhibitors that exhibit limited aqueous compatibility, leading to precipitation artifacts in cell culture . The availability of validated solubility data and formulation protocols directly from commercial vendors reduces experimental variability and ensures that the observed biological effects are due to NiCur's target engagement rather than vehicle toxicity or compound precipitation.

Compound handling Assay development Solubility optimization

NiCur Optimal Research Application Scenarios for Scientific Procurement


Mechanistic Dissection of CBP-Specific Transcriptional Regulation at the CDKN1A/p21 Locus

Researchers investigating the epigenetic regulation of the p53-p21 tumor suppressor axis can employ NiCur to specifically interrogate the role of CBP-mediated H3K27 acetylation without confounding p300 redundancy or global HAT inhibition. As demonstrated by ChIP-qPCR, treatment with NiCur (1.5 μM) reverses Dox-induced H3K27ac enrichment at the CDKN1A promoter and induces a compensatory switch to H3K27me3, enabling precise study of CBP's locus-specific co-activator function . This scenario is ideal for chromatin immunoprecipitation (ChIP), ChIP-seq, and nascent RNA sequencing (e.g., PRO-seq) experiments aimed at mapping CBP-dependent transcriptional networks. NiCur's defined solubility in DMSO (8 mg/mL) facilitates the preparation of concentrated stock solutions required for these multi-day chromatin-based assays [1].

Modeling Normal Tissue Protection During Genotoxic Chemotherapy in Ex Vivo Systems

For translational researchers modeling chemotherapy-induced normal tissue toxicity, NiCur provides a unique tool to selectively attenuate p53-mediated apoptosis in non-cancerous cells. In normal rat intestinal epithelial cells, co-treatment with NiCur (1.5 μM) reduces Dox-induced PARP cleavage by approximately 60-70% while restoring Cyclin B1 expression, without affecting DNA damage sensing (γH2A.X) or causing broad cytotoxicity . This application is particularly valuable in ex vivo organoid or primary tissue culture models where minimizing collateral damage to normal epithelial or hematopoietic cells is a primary experimental objective. The compound can be formulated as a stable suspension in 0.5% CMC-Na (≥5 mg/mL) for consistent delivery in these ex vivo culture systems [1].

Epigenetic Tool Compound Validation and Selectivity Profiling Panels

NiCur serves as an essential reference compound in selectivity profiling panels for newly developed CBP/p300 modulators. Its moderate potency (CBP HAT IC₅₀ = 350 nM) and unique ability to promote the H3K27ac-to-H3K27me3 epigenetic switch without globally suppressing acetylation provide a distinct benchmark for evaluating both potency and functional selectivity of novel inhibitors . Unlike ultra-potent probes such as A-485 (IC₅₀ = 2.6 nM), NiCur does not induce the confounding anti-proliferative effects that can obscure true CBP-dependent phenotypes in cell viability assays, making it a more appropriate control for studying transcriptional regulation in non-transformed cells . This scenario is critical for academic screening centers and pharmaceutical discovery units seeking to benchmark the activity of next-generation CBP HAT inhibitors against a well-characterized, functionally distinct reference compound.

In Vivo Rodent Studies of CBP-Mediated Chromatin Dynamics in Response to Genotoxic Stress

For in vivo pharmacodynamic studies, NiCur can be reliably formulated as a homogeneous suspension in 0.5% CMC-Na at ≥5 mg/mL, enabling oral gavage or intraperitoneal administration in mouse or rat models . The compound's demonstrated ability to reprogram chromatin at the CDKN1A locus and attenuate p53-driven apoptosis in normal gastrointestinal epithelial cells positions it as a valuable tool for investigating the role of CBP HAT activity in chemotherapy-induced mucositis, radiation-induced intestinal injury, or age-related stem cell exhaustion [1]. Importantly, NiCur's stability at room temperature during shipping and storage (≥3 years as powder at -20°C) ensures that multi-dose, longitudinal in vivo experiments can be conducted with consistent compound potency and minimal batch-to-batch variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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